8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine
Description
Chemical Structure: The compound features a benzofuro[3,2-d]pyrimidine core with an 8-chloro substituent and a cyclopropylamine group at the 4-position.
Molecular Formula: C₁₃H₁₀ClN₃O (MW: 259.70) .
Applications: Primarily explored as a muscarinic acetylcholine receptor M4 (M4 mAChR) positive allosteric modulator (PAM) in neurological disorder research . It is also listed in commercial catalogs (e.g., CymitQuimica), though currently discontinued .
Properties
IUPAC Name |
8-chloro-N-cyclopropyl-[1]benzofuro[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-7-1-4-10-9(5-7)11-12(18-10)13(16-6-15-11)17-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZQKVMZRWUAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=NC3=C2OC4=C3C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuro-pyrimidine core, followed by the introduction of the chloro and cyclopropyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a dechlorinated compound.
Scientific Research Applications
8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The compound’s tricyclic benzofuropyrimidine core distinguishes it from analogues with pyrido-, thieno-, or pyridazine-based scaffolds. Key comparisons include:
Table 1: Structural Comparison
Key Observations :
- Core Heterocycles: Thieno- and pyrido-fused cores (e.g., Compounds 5, 6) exhibit similar M4 PAM activity but differ in electronic properties and steric bulk compared to the benzofuro core .
- Substituent Effects : The cyclopropyl group in the query compound may enhance metabolic stability over bulkier groups like CF₃-benzyl () or chlorophenyl () .
- Chlorine Position : 8-Cl substitution is conserved in M4 PAM chemotypes (e.g., Compounds 5, 6), suggesting its role in receptor interaction .
Pharmacological and Functional Comparisons
Key Findings :
- M4 PAM Specificity : The query compound and its tricyclic analogues (Compounds 5, 6) share M4 PAM activity, likely due to conserved chloro-substitution and tricyclic architecture .
- Water Solubility : Compound 8 () incorporates a dimethylfuropyrimidine core with a chlorophenyl group, enhancing solubility compared to the lipophilic cyclopropyl group in the query compound .
Biological Activity
Overview
8-Chloro-N-cyclopropylbenzofuro[3,2-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.
8-Chloro-N-cyclopropylbenzofuro[3,2-d]pyrimidin-4-amine exhibits notable interactions with various enzymes and proteins. Its primary biochemical activities include:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Binding Interactions : It binds to the active sites of target enzymes, disrupting normal cellular functions and signaling pathways. These interactions often result in altered gene expression and cellular metabolism.
Cellular Effects
The compound influences various cellular processes, including:
- Cancer Cell Proliferation : Studies indicate that 8-Chloro-N-cyclopropylbenzofuro[3,2-d]pyrimidin-4-amine inhibits the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis.
- Metabolic Changes : It alters the activity of key metabolic enzymes, impacting metabolite levels and energy production within cells, which is critical for cancer therapy applications.
Molecular Mechanism
The mechanism by which 8-Chloro-N-cyclopropylbenzofuro[3,2-d]pyrimidin-4-amine exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound's interaction with CDKs leads to their inhibition, resulting in cell cycle disruption.
- Apoptosis Induction : By modulating signaling pathways related to cell survival, it promotes apoptotic processes in malignant cells.
- Gene Expression Modulation : It affects transcription factors involved in growth and survival pathways, further influencing cellular outcomes.
Case Studies
Several studies have highlighted the efficacy of 8-Chloro-N-cyclopropylbenzofuro[3,2-d]pyrimidin-4-amine in various experimental settings:
- Antitumor Activity : In vitro assays using human prostate cancer cells (PC-3) demonstrated that compounds similar to 8-Chloro-N-cyclopropylbenzofuro[3,2-d]pyrimidin-4-amine exhibit significant antitumor activity through mechanisms involving apoptosis and modulation of specific receptor expressions .
Comparative Data Table
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Antitumor Activity | PC-3 Prostate Cells | Induced apoptosis and inhibited cell proliferation |
| Enzyme Inhibition | Various Enzymes | Significant inhibition of CDK activity |
| Metabolic Effects | Cancer Cell Lines | Altered metabolite levels affecting energy production |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
